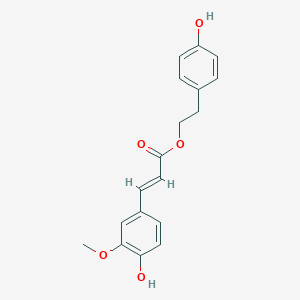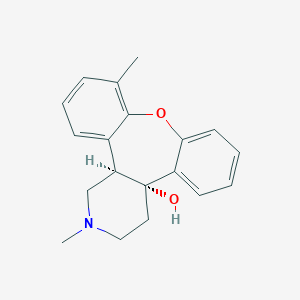
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The presence of the 4-fluorophenyl group suggests potential for interesting electronic properties and possibly biological activity due to the electronegative fluorine atom.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. One such method involves the use of 3-oxazoline-4-carboxylates as intermediates, which can be prepared from aldehydes in a novel 2-step synthesis process . This method is characterized by its simplicity and the interesting reactivity of 3-oxazoline-4-carboxylates towards Grignard reagents, which can lead to the facile preparation of 4-keto-oxazole derivatives .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated both experimentally and theoretically . The stability of the molecule can be analyzed using natural bonding orbital analysis, and the charge transfer within the molecule can be determined through frontier molecular orbital analysis .
Chemical Reactions Analysis
The reactivity of oxazole derivatives can be influenced by the substituents on the oxazole ring. For instance, the presence of a fluorine atom can affect the electrophilic and nucleophilic sites on the molecule, as seen in the molecular electrostatic potential map of related compounds . Additionally, the use of bidentate ligands has been shown to temper the reactivities of postulated α-oxo gold carbenes, leading to the successful synthesis of 2,4-disubstituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be deduced from their crystal structures and spectroscopic data. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde reveals intermolecular interactions such as C-H…N, C-H…O, and C-H…F, which stabilize the crystal structure . Similarly, the spectroscopic properties and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde provide insights into the intramolecular and intermolecular hydrogen bonding and π-π stacking interactions within the crystal structure .
Aplicaciones Científicas De Investigación
Homocysteine Detection
A fluorescence probe, designed and synthesized for homocysteine detection, exhibited high selectivity and sensitivity. This probe showed potential for researching the effects of homocysteine in biological systems (Chu et al., 2019).
Synthesis and Structural Study
A study on the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin led to the formation of oxazolo[3,2-a]indole, providing insights into the chemical properties of this system (Suzdalev et al., 2011).
Crystal Structure Analysis
The crystal structures of compounds including 2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol were reported, offering insights into their molecular structure and potential applications in α-glycosidase inhibition (Gonzaga et al., 2016).
Photorearrangements Studies
Research on the photorearrangements of phenyloxazoles, including derivatives similar to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, provided insights into the correlation between photolysis and electronic structure, contributing to our understanding of these processes (Maeda & Kojima, 1977).
Tuberculosis Inhibitory Activity
A study on N-substituted-phenyl-1,2,3-triazole derivatives, related to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules in tuberculosis treatment (Costa et al., 2006).
Antimicrobial Agent Synthesis
Research on the synthesis of 1,2,3-triazolyl pyrazole derivatives, structurally related to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, revealed their potential as broad-spectrum antimicrobial agents (Bhat et al., 2016).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWNJMHYKUXFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618264 |
Source


|
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde | |
CAS RN |
152940-51-7 |
Source


|
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)
![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)